4-bromo-1-tert-butyl-1H-pyrazol-5-amine
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Overview
Description
4-bromo-1-tert-butyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C7H12BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-tert-butyl-1H-pyrazol-5-amine typically involves the bromination of 1-tert-butyl-1H-pyrazol-5-amine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-tert-butyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-1-tert-butyl-1H-pyrazol-5-amine .
Scientific Research Applications
4-bromo-1-tert-butyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-bromo-1-tert-butyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazol-5-amine: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
1-tert-butyl-1H-pyrazol-5-amine:
Uniqueness
4-bromo-1-tert-butyl-1H-pyrazol-5-amine is unique due to the presence of both the bromine atom and the tert-butyl group. These functional groups can significantly impact the compound’s chemical reactivity, stability, and biological activity, making it a valuable intermediate in various synthetic and medicinal applications .
Properties
Molecular Formula |
C7H12BrN3 |
---|---|
Molecular Weight |
218.09 g/mol |
IUPAC Name |
4-bromo-2-tert-butylpyrazol-3-amine |
InChI |
InChI=1S/C7H12BrN3/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,9H2,1-3H3 |
InChI Key |
FCFQEBUFGRKYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)Br)N |
Origin of Product |
United States |
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